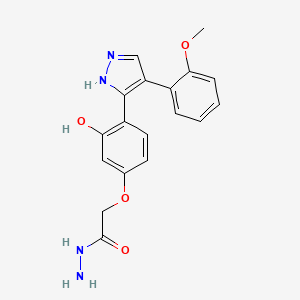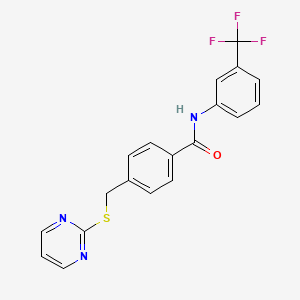![molecular formula C19H18N2O4 B3006262 N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide CAS No. 941873-05-8](/img/structure/B3006262.png)
N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Inhibitory Applications
Met Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related in structure, have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate significant in vivo efficacy against tumor models, making them potential candidates for cancer therapy (Schroeder et al., 2009).
Anticancer Evaluation
Synthesis and Anticancer Activity
A series of substituted benzamides, structurally similar to the queried compound, were synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Metabolic Studies
Synthetic Cannabinoids Metabolism
Related compounds, such as PX-1, PX-2, and PX-3, were studied for their metabolism in human liver microsomes. Understanding the metabolic pathways of synthetic cannabinoids can aid in the detection of these substances in forensic samples, contributing to the broader field of drug metabolism research (Cooman & Bell, 2019).
Drug-likeness and Microbial Investigation
In Silico Drug-likeness
Research involving the synthesis of a library of compounds for antimicrobial activity also included in silico analysis for drug-likeness properties. This approach aids in predicting the pharmacokinetic profiles of new compounds, streamlining the drug development process (Pandya et al., 2019).
Diuretic Activity
Biphenyl Benzothiazole-2-carboxamide Derivatives
A series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were synthesized and evaluated for their in vivo diuretic activity. Among them, specific derivatives were identified as promising candidates for further investigation as diuretic agents (Yar & Ansari, 2009).
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Apixaban , is the activated Factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombin generation .
Mode of Action
Apixaban acts as a direct and selective inhibitor of FXa . It inhibits both free and clot-bound FXa, as well as prothrombinase activity . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and ultimately inhibiting clot formation .
Biochemical Pathways
By inhibiting FXa, Apixaban interferes with the coagulation cascade , which is a series of reactions that ultimately leads to the formation of a blood clot . As a result, it prevents thrombus development and has an antithrombotic effect .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by Apixaban leads to a decrease in thrombin generation. This results in an antithrombotic effect , reducing the risk of thromboembolic events such as stroke and deep vein thrombosis . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Action Environment
The action of Apixaban can be influenced by various environmental factors. For instance, its absorption appears to occur primarily in the small intestine and decreases progressively throughout the gastrointestinal tract . Furthermore, its interaction with other drugs could potentially affect its action, efficacy, and stability .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18-6-1-2-9-21(18)15-5-3-4-14(11-15)20-19(23)13-7-8-16-17(10-13)25-12-24-16/h3-5,7-8,10-11H,1-2,6,9,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSSNOSCKMNFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
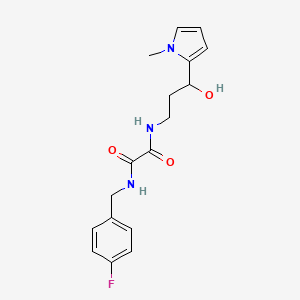
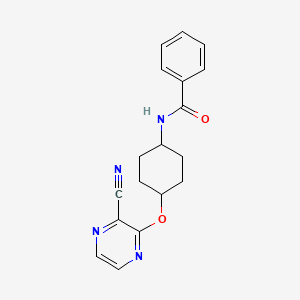
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B3006184.png)
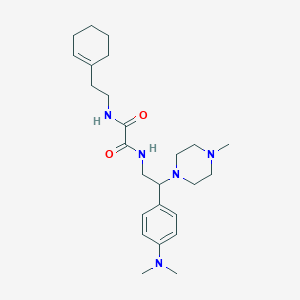
![N-(benzo[d]thiazol-5-yl)-3,4,5-triethoxybenzamide](/img/structure/B3006187.png)

![(3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B3006190.png)
![2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B3006193.png)
![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3006194.png)
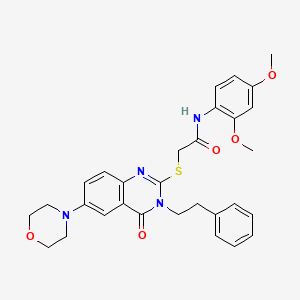
![4-Butoxy-N'-[5-(dithiolan-3-yl)pentanoyl]-3-methoxybenzohydrazide](/img/structure/B3006197.png)
